Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, ethoxycarbonyl, and sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group can be introduced using a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of carboxylic acids.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the pyrazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-[[(methoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
- 3-Chloro-5-[[(propoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid propyl ester
Uniqueness
Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxycarbonyl and sulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-chloro-5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O6S/c1-4-19-9(15)6-7(11)12-14(3)8(6)21(17,18)13-10(16)20-5-2/h4-5H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINQKAMADSUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546755 | |
Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156186-57-1 | |
Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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